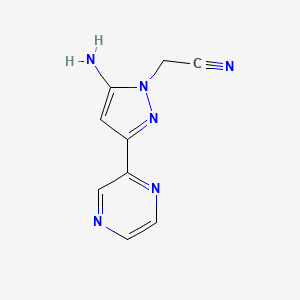

2-(5-Amino-3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitril

Übersicht

Beschreibung

Synthesis Analysis

The synthesis pathway for 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves the reaction of 2-bromoacetophenone with pyrazin-2-ylhydrazine to form 2-(pyrazin-2-yl)-1-phenylethanone, which is then reacted with hydrazine hydrate to form 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. This intermediate is then reacted with acetonitrile in the presence of a base to form the final product.Molecular Structure Analysis

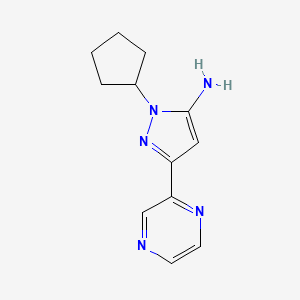

The molecular formula of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is C9H8N6. The InChI Key is IAWDUHWZPOFPGX-UHFFFAOYSA-N.Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

Pyrazolderivate sind aufgrund ihrer strukturellen Vielseitigkeit von entscheidender Bedeutung für die Synthese verschiedener heterocyclischer Verbindungen. Die Aminogruppe in 5-Aminopyrazolen dient als funktionelle Handhabe, mit der poly-substituierte und fusionierte heterocyclische Gerüste konstruiert werden können. Diese Gerüste sind Grundstrukturen in vielen Pharmazeutika und entscheidend für die Entwicklung neuer Medikamente mit spezifischen biologischen Aktivitäten .

Biologische Aktivität

Der strukturelle Rahmen von Pyrazolderivaten, einschließlich 2-(5-Amino-3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitril, ermöglicht die Entwicklung von Verbindungen mit signifikanter biologischer Aktivität. Einige Pyrazolderivate haben sich als vielversprechende therapeutische Mittel erwiesen, da sie potenzielle entzündungshemmende, schmerzlindernde und fiebersenkende Eigenschaften aufweisen. Ihre biologische Aktivität macht sie zu Kandidaten für die Medikamentenforschung und -entwicklung .

Photophysikalische Eigenschaften

Pyrazolderivate weisen außergewöhnliche photophysikalische Eigenschaften auf, die in der Materialwissenschaft nützlich sind. Sie können verwendet werden, um Verbindungen zu erzeugen, die bei bestimmten Wellenlängen Licht emittieren oder absorbieren, wodurch sie für Anwendungen in der Optoelektronik geeignet sind, wie z. B. organische Leuchtdioden (OLEDs) und Photovoltaikzellen .

Industrielle chemische Synthese

Die fragliche Verbindung kann als Zwischenprodukt bei der Synthese von industriell relevanten Chemikalien dienen. Ihre strukturelle Flexibilität ermöglicht die Herstellung verschiedener Chemikalien, die als Bausteine bei der Produktion von Farbstoffen, Polymeren und anderen Materialien dienen, die für industrielle Prozesse unerlässlich sind .

Medizinische Chemie

In der medizinischen Chemie kann This compound verwendet werden, um neuartige Verbindungen mit potenziellen pharmakologischen Wirkungen zu entwerfen und zu synthetisieren. Seine Kernstruktur ähnelt der in vielen niedermolekularen Arzneimitteln, wodurch sie ein wertvolles Reagenz im Arzneimittelentwurf und -engineering ist .

Entwicklung von Dualen Antagonisten

Diese Verbindung wurde bei der Entwicklung von dualen Antagonisten für therapeutische Zwecke verwendet. Beispielsweise wurde eine verwandte Verbindung auf ihre Wirkungen in Tiermodellen der Parkinson-Krankheit (PD) und Kognition untersucht, was das Potenzial von Pyrazolderivaten in der Neurowissenschaftlichen Forschung unterstreicht .

Wirkmechanismus

Target of action

Pyrazoles and pyrazinyl compounds are often used as building blocks in the synthesis of various biologically active compounds . They can interact with a wide range of biological targets, depending on their specific structures and functional groups.

Mode of action

The mode of action of a specific pyrazole or pyrazinyl compound would depend on its structure and the biological target it interacts with. These compounds can act as inhibitors, activators, or modulators of their targets, leading to changes in biological activity .

Biochemical pathways

Pyrazoles and pyrazinyl compounds can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect processes such as signal transduction, enzyme activity, and gene expression .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles and pyrazinyl compounds can vary widely, depending on factors such as their specific structures and the route of administration. These properties can significantly impact the bioavailability of these compounds .

Result of action

The molecular and cellular effects of pyrazoles and pyrazinyl compounds can include changes in cell signaling, alterations in enzyme activity, and effects on gene expression. These effects can lead to changes in cellular function and potentially have therapeutic effects .

Action environment

The action of pyrazoles and pyrazinyl compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of these compounds and their ability to interact with their targets .

Biochemische Analyse

Biochemical Properties

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or activating enzymatic functions. The nitrile group can participate in nucleophilic addition reactions, making it a versatile intermediate in biochemical pathways. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity and thereby affecting various cellular processes .

Cellular Effects

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile has notable effects on different cell types and cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, this compound has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

The molecular mechanism of action of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their functions. For example, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of downstream targets . This inhibition can lead to alterations in cell signaling and gene expression. Additionally, the compound can induce conformational changes in proteins, affecting their stability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, resulting in reduced efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound can effectively modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . The compound’s interaction with cofactors such as NADH and FADH2 can influence metabolic flux and alter metabolite levels. Additionally, it can affect the balance of anabolic and catabolic processes, impacting overall cellular metabolism.

Eigenschaften

IUPAC Name |

2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6/c10-1-4-15-9(11)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWDUHWZPOFPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C(=C2)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

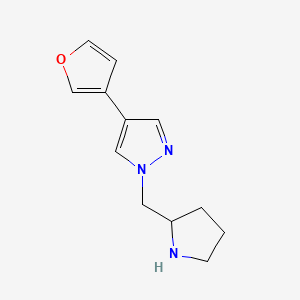

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

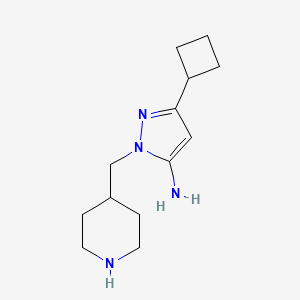

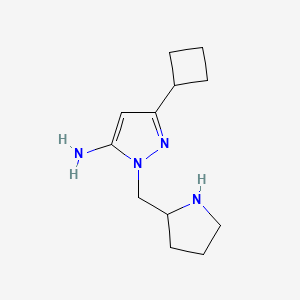

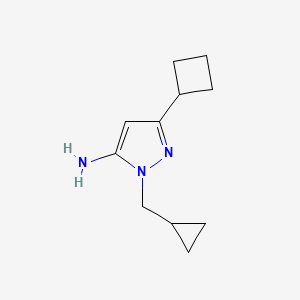

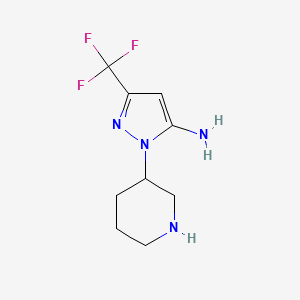

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.